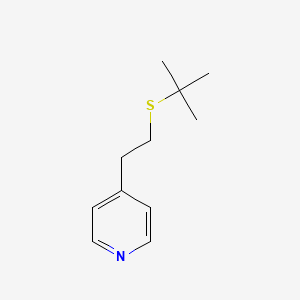

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-

Description

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a pyridine ring substituted at the 4-position with a 2-((1,1-dimethylethyl)thio)ethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

21221-20-5 |

|---|---|

Molecular Formula |

C11H17NS |

Molecular Weight |

195.33 g/mol |

IUPAC Name |

4-(2-tert-butylsulfanylethyl)pyridine |

InChI |

InChI=1S/C11H17NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |

InChI Key |

VZMAGTMHOFOXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCCC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- typically involves the introduction of the 2-((1,1-dimethylethyl)thio)ethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a 2-((1,1-dimethylethyl)thio)ethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 2-((1,1-dimethylethyl)thio)ethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the pyridine ring or the 2-((1,1-dimethylethyl)thio)ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Piperidine derivatives

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-, is a heterocyclic organic compound that has a pyridine ring with a thioether group attached to it. The compound's molecular formula is . It has a unique structure featuring a 1,1-dimethylethyl group connected to a sulfur atom, which is linked to an ethyl chain that attaches to the pyridine ring at the fourth position, giving it unique chemical and biological properties.

Synthesis and Reactions

The synthesis of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be achieved through several methods. Pyridine derivatives are used to synthesize more complex derivatives and to study their reactivity in medicinal chemistry.

Applications

Pyridine derivatives have many uses in both pharmaceuticals and agrochemicals. Interaction studies that involve Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- study its binding affinity with biological targets like enzymes and receptors. These studies help us understand how this compound can affect biological pathways and its potential therapeutic effects.

Antimicrobial Properties

Pyridine derivatives are known for their various biological activities, such as antimicrobial, antifungal, and anticancer properties. Research has shown that compounds similar to Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- show significant antimicrobial activity against strains like Escherichia coli, Bacillus mycoides, and Candida albicans. The presence of the thioether group may enhance its biological activity by increasing lipophilicity and modulating membrane permeability.

SGK-1 Kinase Inhibition

1H-pyrrolo[2,3-b]pyridine compounds can inhibit SGK-1 kinase activity . These compounds are useful in treating disorders associated with SGK-1 activity and are believed to be useful in chronic renal disease, congestive heart failure, and cardiovascular remodeling because they inhibit the protein kinase SGK-1 .

Magnetic Resonance Imaging

Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of diclofenac . It can also detect early response to biologic therapy . Diffusion-related magnetic resonance imaging parametric maps may be used to characterize white matter of the brain .

Structural Analogues

Several compounds share structural similarities with Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyridine | Basic nitrogen-containing heterocycle; widely used as a solvent and reagent. | |

| Thiophene | Contains sulfur in a five-membered ring; used in organic electronics. | |

| 2-Mercaptopyridine | Contains a thiol group; exhibits different reactivity compared to thioethers. | |

| 4-Pyridinemethanol | Alcohol functional group allows for different reactivity patterns compared to thioethers. |

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The 2-((1,1-dimethylethyl)thio)ethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the conformation or activity of the target molecule, resulting in the desired biological effect.

Comparison with Similar Compounds

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be compared with other pyridine derivatives, such as:

Pyridine, 4-(1,1-dimethylethyl)-: This compound lacks the 2-((1,1-dimethylethyl)thio)ethyl group, which may result in different chemical and biological properties.

Pyridine, 4-(2-((1,1-dimethylethyl)oxy)ethyl)-: The presence of an oxygen atom instead of sulfur can significantly alter the compound’s reactivity and interactions with biological targets.

Pyridine, 4-(2-((1,1-dimethylethyl)amino)ethyl)-: The amino group can introduce different electronic and steric effects, leading to variations in the compound’s behavior in chemical reactions and biological systems.

The uniqueness of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- lies in the presence of the 2-((1,1-dimethylethyl)thio)ethyl group, which imparts distinct chemical and biological properties compared to other pyridine derivatives.

Biological Activity

Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the fourth position with a thioether group linked to an ethyl chain. The presence of the 1,1-dimethylethyl group enhances its lipophilicity and potentially its biological activity. The molecular formula includes nitrogen and sulfur, contributing to its unique chemical behavior.

Biological Activities

Pyridine derivatives are known for a wide range of biological activities, including:

- Antimicrobial Activity : Research indicates that Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- exhibits significant antimicrobial effects against various strains such as Escherichia coli, Bacillus mycoides, and Candida albicans . The thioether group may enhance membrane permeability, facilitating its action against microbial cells.

- Anticancer Properties : Studies have shown that pyridine derivatives can possess antiproliferative activity against cancer cell lines. For instance, compounds similar to Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- have demonstrated activity against human liver and colon cancer cells while showing low cytotoxicity towards non-tumor cells . This selectivity is crucial for developing safer anticancer agents.

- Enzyme Inhibition : Interaction studies reveal that this compound may bind to specific enzymes or receptors, modulating their activity. Such interactions are critical in understanding the therapeutic potential of pyridine derivatives .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship (SAR) for pyridine derivatives indicates that certain functional groups significantly influence biological activity:

| Functional Group | Effect on Activity |

|---|---|

| -OMe | Increases antiproliferative activity |

| -OH | Enhances antimicrobial properties |

| Halogens | May decrease biological activity |

Research has shown that the positioning of substituents on the pyridine ring can either enhance or diminish biological efficacy .

Synthesis Methods

The synthesis of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be achieved through various methods:

- Nucleophilic Substitution : This method introduces the thioether group onto the pyridine ring.

- Cyclization Reactions : These reactions help in forming the pyridine structure from simpler precursors.

- Esterification : Used to modify the compound for enhanced solubility and biological activity.

Case Studies

Several studies have highlighted the biological efficacy of pyridine derivatives:

- A study conducted on newly synthesized pyridinethione derivatives showed selective activity against liver and colon cancer cell lines while maintaining low toxicity towards normal cells .

- Another research article emphasized the antimicrobial properties of pyridine derivatives through minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains .

These findings reinforce the potential of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- as a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.